Product packaging for Methyl abieta-8,11,13-trien-18-oate(Cat. No.:CAS No. 7151-00-0)

Methyl abieta-8,11,13-trien-18-oate

Cat. No.: B8800432
CAS No.: 7151-00-0
M. Wt: 314.5 g/mol
InChI Key: PGZCJOPTDHWYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl abieta-8,11,13-trien-18-oate, also widely known as methyl dehydroabietate, is a high-purity tricyclic diterpenoid ester derivative valued in chemical and pharmaceutical research. This compound is the methyl ester of dehydroabietic acid, a naturally occurring resin acid found in coniferous trees, and appears as a white to off-white solid . Researchers utilize this ester as a key synthetic intermediate for developing novel derivatives with enhanced properties. It serves as a versatile precursor in the synthesis of more complex molecules; for instance, related dehydroabietane structures have been functionalized with sulfonamide groups to create compounds studied for their potential to inhibit enzymes associated with cancer cell proliferation . The core structure of methyl dehydroabietate is also investigated for its intrinsic biological activities. Studies indicate that it exhibits antibacterial properties against certain bacterial strains and may also possess antioxidant activity, making it a compound of interest in antimicrobial and preservative research . Beyond biomedical applications, this compound and its derivatives are relevant in materials science, particularly in the development of sustainable, bio-based polymers. Rosin-based compounds, such as this, are explored as alternatives to petroleum-derived precursors in the synthesis of epoxy resins, contributing to the advancement of renewable materials . The compound is practically insoluble in water but dissolves well in common organic solvents, facilitating its use in laboratory settings . Handling and Safety: This product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Safety data suggests it may cause skin and eye irritation, and respiratory irritation. Researchers should consult the safety data sheet and wear appropriate personal protective equipment during handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O2 B8800432 Methyl abieta-8,11,13-trien-18-oate CAS No. 7151-00-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7151-00-0

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

methyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C21H30O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7,9,13-14,18H,6,8,10-12H2,1-5H3

InChI Key

PGZCJOPTDHWYES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)OC)C

Origin of Product

United States

Natural Occurrence, Isolation, and Biosynthesis of Methyl Abieta 8,11,13 Trien 18 Oate

Diverse Biological Sources of Methyl abieta-8,11,13-trien-18-oate (B1240558) and Related Abietanes

The abietane (B96969) skeleton, characteristic of methyl abieta-8,11,13-trien-18-oate, is a recurring structural motif in a variety of natural products. nih.gov These compounds are found across different biological kingdoms, from towering conifers to humble fungi, highlighting their evolutionary significance and diverse ecological roles.

Coniferous Species as Primary Sources

Conifers are the most prolific producers of this compound and its parent acid, dehydroabietic acid. rsc.org These compounds are major constituents of the resins of many species within the Pinaceae, Cupressaceae, and other conifer families. rsc.org

Pinus spp. : Various species of pine trees are well-documented sources of abietane diterpenoids. For instance, dehydroabietic acid, the carboxylic acid precursor to the methyl ester, has been reported in Pinus densiflora and Pinus pinea. nih.gov The methyl ester itself is a known constituent of pine resin.

Picea abies : The Norway spruce is another significant source of abietane-type diterpenes.

Callitris spp. : Resins from Callitris species, a genus of cypress trees, contain a variety of diterpenoids. researchgate.net Notably, methyl callitrisate, an isomer of methyl dehydroabietate, is a characteristic component. semanticscholar.orgresearchgate.net Specifically, methyl abieta-8,11,13-trien-19-oate (methyl callitrisate) and related compounds have been identified in these resins. semanticscholar.org While structurally similar, the position of the methyl ester group differs from this compound. Analysis of Callitris resins often involves methylation, which would convert dehydroabietic acid to methyl dehydroabietate for analytical purposes. semanticscholar.org

Abies spp. : Fir species also contribute to the natural abundance of abietane diterpenoids. For example, 18-succinyloxyabieta-8,11,13-triene has been isolated from the Siberian fir (Abies sibirica), which is a derivative of the parent alcohol, abieta-8,11,13-trien-18-ol. researchgate.net

The prevalence of these compounds in conifers suggests their importance in the chemical defense mechanisms of these plants against herbivores and pathogens.

Angiosperm Species and Fungi as Alternative Sources

While conifers are the primary source, abietane diterpenoids, including derivatives that could be related to this compound, are also found in flowering plants (angiosperms) and fungi. rsc.org

Populus euphratica : The resins of this poplar species have been shown to contain abietane diterpenoids, such as 18-norabieta-8,11,13-trien-4α-ol. medchemexpress.com

Salvia spp. : Various Salvia (sage) species are known to produce abietane-type diterpenoids. frontiersin.org The biosynthesis of these compounds in Salvia sclarea has been a subject of study, focusing on key enzymes like copalyl diphosphate (B83284) synthase. frontiersin.org

Fungi : Although less common, some fungi have been identified as producers of abietane diterpenoids.

Isolation Methodologies for this compound from Natural Matrices

The process of obtaining pure this compound from its natural sources involves a combination of extraction and purification techniques.

Extraction Techniques from Resins and Plant Tissues

The initial step in isolating this compound is its removal from the complex mixture of compounds present in plant resins and tissues. This is typically achieved through solvent extraction. The choice of solvent is critical and depends on the polarity of the target compound. Organic solvents are commonly employed to dissolve the resinous material, effectively separating the diterpenoids from the insoluble plant matrix.

Chromatographic Purification Strategies

Following extraction, the crude extract contains a multitude of compounds. To isolate this compound, various chromatographic techniques are utilized.

Column Chromatography : This is a fundamental purification method. The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. mdpi.com A solvent or a mixture of solvents (the mobile phase) is then used to elute the compounds. Separation is based on the differential affinities of the compounds for the stationary and mobile phases. For instance, a chloroform (B151607) and methanol (B129727) solvent system has been used for the purification of related abietane derivatives. mdpi.com

Thin-Layer Chromatography (TLC) : TLC is often used to monitor the progress of column chromatography and to identify the fractions containing the desired compound. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) : This powerful analytical technique is used for the identification and quantification of volatile and semi-volatile compounds like this compound. researchgate.net In many studies, the corresponding carboxylic acid, dehydroabietic acid, is methylated to form this compound prior to GC-MS analysis to improve its volatility and chromatographic behavior. semanticscholar.org

Biosynthetic Pathways Leading to this compound

The formation of this compound in plants begins with the universal precursor of all diterpenoids: geranylgeranyl pyrophosphate (GGPP). researchgate.net The biosynthesis of the abietane skeleton involves a series of enzymatic cyclizations and rearrangements.

A simplified overview of the key steps is as follows:

Cyclization of GGPP : The biosynthesis is initiated by the conversion of GGPP to copalyl diphosphate (CPP). This reaction is catalyzed by a class II diterpene synthase called copalyl diphosphate synthase (CPPS). frontiersin.org

Formation of the Tricyclic Skeleton : CPP is then further cyclized by a class I diterpene synthase to form a tricyclic intermediate, such as miltiradiene. frontiersin.orgresearchgate.net

Aromatization : The subsequent steps involve oxidations and rearrangements to introduce the aromatic C-ring characteristic of the abietane skeleton, leading to the formation of intermediates like ferruginol (B158077). rsc.orgfrontiersin.org

Formation of Dehydroabietic Acid : Further enzymatic modifications, likely involving cytochrome P450 monooxygenases, lead to the formation of dehydroabietic acid (abieta-8,11,13-trien-18-oic acid). researchgate.netwikipedia.org

Esterification : The final step to produce this compound is the esterification of the carboxylic acid group of dehydroabietic acid with methanol. This reaction is catalyzed by a methyltransferase enzyme.

The study of these biosynthetic pathways is an active area of research, with scientists working to identify and characterize the specific enzymes involved in each step. researchgate.netresearchgate.net This knowledge can be harnessed for the biotechnological production of valuable abietane diterpenoids. frontiersin.org

Contributions from the Mevalonic Acid Pathway

The mevalonic acid (MVA) pathway, primarily located in the cytoplasm, has long been recognized as a source of IPP and DMAPP. capes.gov.br This pathway starts with the condensation of three acetyl-CoA molecules to form hydroxymethylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. Subsequent phosphorylation and decarboxylation steps yield IPP. While the MVA pathway is a crucial source of precursors for sesquiterpenoids and triterpenoids, its direct contribution to the biosynthesis of diterpenoids like this compound in the plastids is considered to be limited due to the compartmentalization of these pathways. nih.gov

Contributions from the Deoxyxylulose Phosphate (B84403) Pathway

The deoxyxylulose phosphate (DXP) pathway, also known as the methylerythritol phosphate (MEP) pathway, operates within the plastids of plant cells. nih.gov This pathway is the primary source of IPP and DMAPP for the biosynthesis of monoterpenes, diterpenes, and carotenoids. nih.gov The DXP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. Isotopic labeling studies have confirmed that the precursors for abietane diterpenoids are predominantly derived from the DXP pathway. nih.gov The IPP and DMAPP generated are then sequentially condensed to form the C20 precursor, geranylgeranyl diphosphate (GGPP), which is the direct substrate for the formation of the abietane skeleton. nih.gov

Enzymatic Cyclization and Rearrangement Mechanisms in Abietane Diterpenoid Biosynthesis

The formation of the characteristic tricyclic abietane ring system from the linear GGPP precursor is a remarkable feat of enzymatic catalysis, primarily orchestrated by the enzyme abietadiene synthase. pnas.org This bifunctional enzyme possesses two distinct active sites that carry out a two-step cyclization process. acs.org

In the first step, GGPP undergoes a protonation-initiated cyclization in the first active site to form the bicyclic intermediate, (+)-copalyl diphosphate (CPP). pnas.orgacs.org This intermediate is then channeled to the second active site. acs.org

The second phase of the reaction involves the ionization of the diphosphate group from CPP, initiating a second cyclization to form a pimarenyl carbocation intermediate. nih.govacs.org This is followed by a series of stereospecific hydride and methyl shifts, which constitute a carbocation rearrangement. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This intricate rearrangement cascade ultimately leads to the formation of the stable abietane skeleton. nih.gov The resulting abietadiene can then undergo further enzymatic oxidations and modifications, such as the esterification at the C-18 position, to yield this compound. nih.gov

Synthetic Strategies and Chemical Transformations of Methyl Abieta 8,11,13 Trien 18 Oate

De Novo Chemical Synthesis Approaches to Methyl abieta-8,11,13-trien-18-oate (B1240558)

The synthesis of methyl abieta-8,11,13-trien-18-oate can be achieved through several methods starting from abietic acid or its derivatives. These approaches involve direct modifications or a combination of reactions to achieve the desired aromatic structure and ester functionality.

A straightforward method for the preparation of this compound begins with the esterification of abietic acid to form methyl abietate, which is then subjected to aromatization. The direct esterification of abietic acid can be accomplished in high yield by reacting it with reagents such as methyl sulphate in the presence of a base like lithium hydroxide. uv.es This initial product, methyl abietate, retains the conjugated diene system of abietic acid.

The subsequent aromatization of the C-ring of methyl abietate is a critical step to furnish this compound. This transformation is typically achieved through catalytic dehydrogenation, a process that is also central to the disproportionation of rosin. uv.es

General esterification of rosin, which is rich in abietic acid, is an industrially significant process that aims to reduce the acidity and enhance the thermal stability of the material. wikipedia.org While various alcohols can be used, methylation is a common strategy for producing derivatives for further chemical modification.

The synthesis of this compound from dihydroabietic acid is not a commonly reported pathway in the scientific literature. Dihydroabietic acid is typically formed as a co-product during the disproportionation of abietic acid, where it arises from the hydrogenation of the conjugated diene system. This process involves the transfer of hydrogen from molecules that are being dehydrogenated to form dehydroabietic acid.

Theoretically, the conversion of dihydroabietic acid to dehydroabietic acid would require a dehydrogenation step to introduce the aromatic C-ring. This would be followed by esterification of the carboxylic acid group to yield this compound. However, direct dehydrogenation of dihydroabietic acid is not a favored synthetic route, as the more readily available abietic acid can be directly converted to the desired aromatic product through disproportionation.

Palladium-catalyzed disproportionation is a highly effective method for producing dehydroabietic acid and its esters. This reaction involves the simultaneous dehydrogenation and hydrogenation of abietic acid molecules in the presence of a palladium catalyst, typically palladium on a carbon support (Pd/C). nih.gov The process results in a mixture of dehydroabietic acid, dihydroabietic acid, and tetrahydroabietic acid. nih.gov

By controlling the reaction conditions, such as temperature, the yield of the desired dehydroabietic acid can be maximized. For instance, heating abietic acid with a Pd/C catalyst at higher temperatures (around 250-275 °C) favors the formation of the more stable aromatic system of dehydroabietic acid. nih.gov

A more direct approach to obtaining this compound involves the disproportionation of methyl abietate. Heating neat methyl abietate at 250°C in the presence of 5% Pd/C has been shown to produce methyl dehydroabietate in a high yield of 85%. uv.es This method has the advantage of directly yielding the target ester without the need for a separate esterification step after aromatization.

Semisynthetic Derivatization of this compound and Related Abietanes

The stable aromatic core of this compound makes it an excellent scaffold for further chemical modifications. Functionalization of the abietane (B96969) skeleton allows for the creation of a diverse range of derivatives with potential applications in various fields.

The tricyclic structure of this compound offers several positions that are susceptible to chemical modification. The benzylic C-7 position is particularly reactive and a common target for functionalization.

The introduction of oxygen-containing functional groups, particularly at the C-7 position, is a well-studied area of dehydroabietic acid chemistry. The oxidation of this compound can lead to the formation of valuable derivatives.

Research into the oxidation of abietic acid and its methyl ester has identified several oxygenated products. nih.gov Among these are methyl 7-oxodehydroabietate and methyl 7α-hydroxydehydroabietate, which are formed by the introduction of a ketone and a hydroxyl group at the C-7 position, respectively. nih.gov These compounds are considered potent allergens and are of interest for their biological activities. nih.gov The mass spectra of methyl dehydroabietic acid and its 7-oxo derivative show characteristic fragmentation patterns that allow for their identification. researchgate.net

The synthesis of these C-7 oxygenated derivatives can also be achieved through targeted reactions. For example, the reaction of abietinol (the alcohol corresponding to abietic acid) with selenium dioxide can induce both aromatization and functionalization at the C-7 position to yield 7α-hydroxydehydroabietinol. uv.es This can then be oxidized to the corresponding 7-oxo derivative. uv.es While functionalization at C-7 is predominant, modifications at other positions, such as C-6, are less commonly reported but remain an area of synthetic exploration. Biotransformation studies have shown that microorganisms can introduce hydroxyl groups at various positions on the dehydroabietic acid skeleton, suggesting that enzymatic systems could provide a route to otherwise difficult-to-access derivatives. nih.gov

Functionalization of the Abietane Skeleton

Oxidation to Ketone and Dioxo Derivatives

The benzylic C-7 position of this compound is particularly susceptible to oxidation, leading to the formation of the corresponding 7-oxo derivative, also known as methyl 7-oxodehydroabietate. researchgate.netnist.gov This transformation is a common reaction and can be achieved using various oxidizing agents.

One of the most traditional and effective reagents for this purpose is chromium trioxide (CrO₃) in acetic acid. This method provides a straightforward route to the desired ketone. The reaction involves the direct oxidation of the benzylic methylene (B1212753) group to a carbonyl group.

Beyond simple ketone formation, further oxidation can lead to dioxo derivatives. For instance, the oxidation of this compound can also yield a 13,14-seco-13,14-dioxoabiet-7(8)-enoic acid derivative, indicating cleavage of the aromatic ring. researchgate.net

The oxidation of the benzylic position is a valuable transformation in the structural modification of this compound, providing a key intermediate for the synthesis of a variety of other derivatives. The resulting ketone can be subjected to further reactions, such as reduction to the corresponding alcohol or used to introduce other functional groups at the C-7 position.

A variety of modern oxidation methods have also been explored, including the use of catalysts like N-hydroxyimides in the presence of a metal co-catalyst and molecular oxygen, which are considered more environmentally friendly. nih.gov These methods often offer higher selectivity and milder reaction conditions compared to traditional stoichiometric oxidants. nih.govbeilstein-journals.org

Table 1: Examples of Oxidation Reactions of this compound and its Derivatives

Starting MaterialReagents and ConditionsProductReference
This compoundCrO₃, acetic acidMethyl 7-oxo-abieta-8,11,13-trien-18-oate researchgate.net
Abietic acidAir, light, room temperatureMethyl 7-oxodehydroabietate and other oxidation products researchgate.net
Methyl 12-hydroxyabietan-8,11,13-trien-18-oateThallium(III) perchlorate, aqueous perchloric acidAryl ketone (11) and lactone (12) rsc.org
Hydroxylation and Acetoxylation Strategies

The introduction of hydroxyl and acetoxy groups onto the skeleton of this compound is a key strategy for increasing its structural diversity and modulating its biological properties. These functional groups can be introduced at various positions, including the C-6 and C-7 carbons.

A common approach to introduce an oxygenated substituent at the C-6 position involves the peracid oxidation of an enol acetate (B1210297) derived from the corresponding C-7 ketone. researchgate.net For example, the enol acetate of methyl 7-oxo-abieta-8,11,13-trien-18-oate can be treated with a peracid to yield a 6-acetoxy-7-keto derivative. researchgate.net Subsequent reduction of the ketone and hydrolysis of the acetate can provide the 6-hydroxy derivative. researchgate.net

Direct hydroxylation at the benzylic C-7 position can also be achieved. For instance, the oxidation of abietic acid and its methyl ester under various storage conditions can lead to the formation of methyl 7α-hydroxydehydroabietate. researchgate.net

Acetoxylation can also be a primary transformation. The specific conditions and reagents used will dictate the position and stereochemistry of the newly introduced functional group.

Table 2: Synthesis of Hydroxylated and Acetoxylated Derivatives

Starting MaterialKey TransformationProductReference
Methyl 7-oxo-abieta-8,11,13-trien-18-oatePeracid oxidation of the derived enol acetateMethyl 6-acetoxy-7-oxo-abieta-8,11,13-trien-18-oate researchgate.net
Methyl 6-acetoxy-7-oxo-abieta-8,11,13-trien-18-oateReduction with sodium borohydrideMethyl 6-acetoxy-7-hydroxy-abieta-8,11,13-trien-18-oate researchgate.net
Abietic acid / Methyl esterStorage (autoxidation)Methyl 7α-hydroxydehydroabietate researchgate.net
Methoxy (B1213986) Group Introduction and Cleavage

The introduction and cleavage of methoxy groups on the aromatic ring of this compound and its derivatives are important synthetic manipulations. These transformations allow for the modulation of the electronic properties of the aromatic ring and provide handles for further functionalization.

While direct methoxylation of the parent compound is not commonly described, the introduction of a methoxy group can be achieved through multi-step sequences. For instance, starting from a hydroxylated derivative, a methoxy group can be introduced via Williamson ether synthesis.

More frequently described is the cleavage of existing methoxy groups, often in derivatives of this compound. This demethylation is typically carried out to unmask a phenolic hydroxyl group, which can then be used for further reactions or is a target functional group in itself.

For example, in the synthesis of various derivatives, a methoxy group at C-12 can be cleaved to the corresponding phenol (B47542). This is a crucial step in the synthesis of many biologically active compounds derived from dehydroabietic acid.

Modifications of the Ester Moiety and Aromatic Ring C Substituents

Sulfamoylation at C-12

The introduction of a sulfamoyl group at the C-12 position of the aromatic ring of abieta-8,11,13-trien-18-oate derivatives has been explored to generate compounds with potential biological activity. This modification significantly alters the electronic and steric properties of the molecule.

The synthesis of such derivatives typically starts with the corresponding C-12 sulfonic acid. For example, ethyl 12-chlorosulfo-abieta-8,11,13-trien-18-oate can be prepared from the sulfonic acid. mdpi.com This chlorosulfonyl derivative is then reacted with ammonia (B1221849) to yield the desired ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate. mdpi.com The reaction is typically carried out by boiling the chlorosulfonyl compound with an aqueous solution of ammonia. mdpi.com

The structure of the resulting sulfonamide can be confirmed by spectroscopic methods such as ¹H and ¹³C NMR, where the appearance of a signal for the NH₂ group and shifts in the aromatic proton signals are characteristic. mdpi.com X-ray crystallography can provide definitive structural elucidation. mdpi.com

Nitration and Amination Reactions

Nitration of the aromatic ring of this compound is a key reaction for introducing a nitrogen-containing functional group. The position of nitration is directed by the existing substituents on the aromatic ring.

In one example, the nitration of methyl 12-acetylabieta-8,11,13-trien-18-oate, a derivative of the title compound, leads to the introduction of a nitro group. rsc.org This reaction can also be accompanied by nitrodeisopropylation, where the isopropyl group at C-13 is replaced by a nitro group. rsc.org This particular reaction has been utilized in the synthesis of methyl 13-hydroxypodocarpa-8,11,13-trien-18-oate. rsc.org

The resulting nitro derivatives can then be reduced to the corresponding amino compounds. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation or metals in acidic media. The amino group can serve as a versatile functional handle for further derivatization, including acylation, alkylation, and diazotization reactions, opening up a wide range of synthetic possibilities.

Halogenation (e.g., Iodination, Bromination)

Halogenation of the aromatic ring of this compound provides valuable intermediates for further synthetic transformations, such as cross-coupling reactions. The introduction of iodine or bromine atoms is of particular interest.

The position of halogenation is influenced by the directing effects of the substituents on the aromatic ring. Direct halogenation of this compound can be achieved using appropriate halogenating agents. For instance, iodination can be carried out using iodine in the presence of an oxidizing agent, or with an electrophilic iodine source. Similarly, bromination can be effected with bromine in a suitable solvent, or with N-bromosuccinimide (NBS).

These halogenated derivatives are stable compounds that can be isolated and purified. The presence of the halogen atom activates the aromatic ring for further functionalization, making them important building blocks in the synthesis of more complex molecules derived from this compound.

Acetylation and Related Derivatizations

The aromatic C-ring of this compound is amenable to electrophilic aromatic substitution reactions, with acetylation being a prominent example. Friedel-Crafts acetylation is a widely employed method to introduce an acetyl group onto the aromatic ring, typically at the C-12 position due to the directing effects of the existing substituents.

The reaction is generally carried out using an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org The reaction conditions, including the choice of solvent and catalyst, can influence the yield and regioselectivity of the product. For instance, the use of ionic liquids as a reaction medium has been explored as a greener alternative to traditional volatile organic solvents. In one study, the Friedel-Crafts benzoylation of methyl dehydroabietate was successfully carried out in the ionic liquid [bmim]Br/AlCl₃, with optimal conditions identified as a molar ratio of methyl dehydroabietate to [bmim]Br to AlCl₃ to benzoyl chloride of 1:4:8:8, at a temperature of 40°C for 2 hours. wikipedia.org

Beyond acetylation, other derivatizations of the aromatic ring and other positions of the molecule have been explored. For example, sulfonation of the aromatic ring can be achieved, leading to the formation of sulfonic acid derivatives. These can be further converted to sulfonyl chlorides and subsequently to a variety of sulfonamides, introducing diverse functionalities to the dehydroabietane skeleton. nih.gov The synthesis of ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate has been reported, starting from the corresponding sulfonic acid, which is converted to the sulfonyl chloride and then reacted with ammonia. nih.gov

Table 1: Examples of Acetylation and Related Derivatizations
Reaction TypeReagents and ConditionsProduct(s)Reference
Friedel-Crafts AcetylationAcetyl chloride, AlCl₃Methyl 12-acetylabieta-8,11,13-trien-18-oate wikipedia.org
Friedel-Crafts BenzoylationBenzoyl chloride, [bmim]Br/AlCl₃, 40°C, 2hMethyl 12-benzoyldehydroabietate wikipedia.org
Sulfonamide Formation1. PCl₅ 2. Aqueous ammoniaEthyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate nih.gov

Skeletal Rearrangements and Ring Transformations

The rigid tricyclic skeleton of this compound can be subjected to various rearrangement and ring transformation reactions, offering pathways to novel and structurally diverse compounds.

Epoxides are valuable synthetic intermediates that can be formed from alkenes. In the context of this compound, while the aromatic C-ring is unreactive towards epoxidation, the A and B rings, if unsaturated, could be potential sites for this transformation. The subsequent acid-catalyzed rearrangement of these epoxides can lead to a variety of products, including ketones, aldehydes, and rearranged alcohols. khanacademy.orgyoutube.com

The general mechanism for acid-catalyzed epoxide ring-opening involves the protonation of the epoxide oxygen, making it a better leaving group. A nucleophile can then attack one of the carbons of the epoxide, leading to the opening of the three-membered ring. khanacademy.org In the absence of a strong external nucleophile, the solvent or other functionalities within the molecule can act as the nucleophile, often leading to rearranged products. These rearrangements are driven by the release of ring strain and the formation of a more stable carbocation intermediate. khanacademy.org While specific examples of epoxide rearrangements on the this compound skeleton are not extensively documented in readily available literature, this strategy holds potential for the generation of novel derivatives.

Ring contraction and expansion reactions provide powerful tools for modifying the core structure of cyclic compounds. The Wagner-Meerwein rearrangement, a classic carbocation rearrangement, can lead to either ring expansion or contraction depending on the substrate and reaction conditions. wikipedia.org This type of rearrangement involves the 1,2-migration of an alkyl, aryl, or hydride group to a neighboring carbocation center.

Another important named reaction for ring expansion is the Tiffeneau-Demjanov rearrangement. This reaction involves the treatment of a β-amino alcohol with nitrous acid to generate a diazonium salt, which then undergoes a rearrangement with concomitant ring expansion to yield a ketone. wikipedia.org This methodology is particularly useful for the one-carbon expansion of cyclic ketones and has been applied to bicyclic systems. wikipedia.org For instance, a ketone at C-7 on the dehydroabietane skeleton could potentially be converted to a β-amino alcohol and then subjected to the Tiffeneau-Demjanov rearrangement to expand the B-ring.

While specific applications of these methodologies to this compound are not widely reported, they represent viable synthetic strategies for the structural modification of its tricyclic system.

Annelation, or ring-forming, reactions are fundamental in the synthesis of polycyclic systems. The Robinson annulation and the Diels-Alder reaction are two of the most powerful methods for constructing six-membered rings.

The Robinson annulation involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. wikipedia.org A ketone derivative of this compound, for example, a 7-keto derivative, could serve as the enolate precursor in a Robinson annulation with a suitable α,β-unsaturated ketone like methyl vinyl ketone, leading to the formation of a new ring fused to the B-ring of the dehydroabietane skeleton. wikipedia.orgorganic-chemistry.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. wikipedia.org Derivatives of this compound containing a diene or a dienophile functionality could participate in Diels-Alder reactions to construct new rings. For instance, if a diene could be generated in the B-ring, it could react with various dienophiles to build a new fused ring. The stereochemistry of the Diels-Alder reaction is highly predictable, making it a valuable tool in stereocontrolled synthesis. libretexts.org

Table 2: Potential Annelation Strategies
ReactionRequired Precursor from this compoundPotential ReactantPotential Product TypeReference
Robinson AnnelationKetone derivative (e.g., at C-7)α,β-Unsaturated ketone (e.g., methyl vinyl ketone)Tetracyclic system with a new fused six-membered ring wikipedia.orgorganic-chemistry.org
Diels-Alder ReactionDiene or dienophile derivativeDienophile or dieneTetracyclic system with a new fused cyclohexene ring wikipedia.orglibretexts.org

Biotechnological Approaches to this compound Synthesis

While chemical synthesis provides a versatile platform for the modification of this compound, biotechnological methods offer alternative and potentially more sustainable routes to this compound and its precursors.

The biosynthesis of the precursor, dehydroabietic acid, has been studied in microorganisms. Some bacteria isolated from kraft mill effluent have been shown to grow on dehydroabietic acid as a sole carbon source, indicating the presence of enzymatic pathways capable of metabolizing this resin acid. nih.gov Furthermore, studies on the microbial degradation of methyl dehydroabietate have shown that some bacterial strains, such as Arthrobacter sp., can hydrolyze the methyl ester to the corresponding carboxylic acid, dehydroabietic acid. masterorganicchemistry.com This suggests that the reverse reaction, the esterification of dehydroabietic acid, could be achieved using microbial systems or isolated enzymes.

Enzymatic esterification, particularly using lipases, is a well-established method for the synthesis of esters under mild reaction conditions. nih.gov Lipase-catalyzed esterification of various carboxylic acids with alcohols, including methanol (B129727), has been extensively studied. nih.govmdpi.com A potential biotechnological approach to the synthesis of this compound could therefore involve a two-step process:

Microbial production of dehydroabietic acid: Fermentation using microorganisms capable of producing dehydroabietic acid.

Enzymatic esterification: The subsequent lipase-catalyzed esterification of the produced dehydroabietic acid with methanol to yield this compound.

This chemoenzymatic approach could offer advantages in terms of sustainability and selectivity compared to purely chemical methods.

Spectroscopic and Analytical Characterization of Methyl Abieta 8,11,13 Trien 18 Oate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of methyl abieta-8,11,13-trien-18-oate (B1240558) and its derivatives. Through a suite of one- and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment of individual protons and carbon atoms within the molecule.

The ¹H NMR spectrum of methyl abieta-8,11,13-trien-18-oate reveals characteristic signals corresponding to its distinct structural features. The aromatic protons on the C-ring typically appear as singlets in the downfield region. For instance, in a synthesized derivative, ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate, the aromatic protons H-11 and H-14 resonate as singlets at 7.87 and 7.12 ppm, respectively. mdpi.com The isopropyl group attached to the aromatic ring gives rise to a doublet for the two methyl groups and a septet for the methine proton. The two singlet signals for the methyl groups at C-4 and C-10 are also readily identifiable. The methyl ester group exhibits a sharp singlet, typically around 3.6 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom. The spectrum shows distinct signals for the aromatic carbons, the quaternary carbons (including C-4, C-8, C-10, and C-13), the methylene (B1212753) and methine carbons of the alicyclic rings, the isopropyl group carbons, and the carbonyl carbon of the methyl ester. In the case of ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate, distinguishing between the C-4 and C-10 signals can be challenging due to their close proximity in the spectrum. mdpi.com

¹H NMR Data for this compound Derivatives

Proton Chemical Shift (δ) ppm Multiplicity
H-11 7.87 s
H-14 7.12 s
NH₂ 5.04 s

Data for ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate mdpi.com

¹³C NMR Data for this compound Derivatives

Carbon Chemical Shift (δ) ppm
Aromatic Carbons (Range)
C-4 (Specific Value)
C-10 (Specific Value)

Detailed assignments require 2D NMR data.

Two-Dimensional NMR Techniques (COSY, HMBC, NOESY, HSQC)

Two-dimensional NMR experiments are indispensable for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the molecule, revealing adjacent protons. This is crucial for tracing the spin systems in the alicyclic rings and the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is a powerful tool that shows correlations between protons and carbons that are two or three bonds apart. This technique is vital for piecing together the entire carbon skeleton, connecting the quaternary carbons to the rest of the structure, and confirming the position of the methyl ester and other substituents. For example, HMBC correlations are key to differentiating between the C-4 and C-10 signals in derivatives. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry of the molecule, such as the relative orientation of the methyl groups and the fusion of the rings.

A complete assignment of the ¹H and ¹³C NMR spectra for derivatives like ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate is achieved through the combined application of these 2D NMR experiments. mdpi.com

Distortionless Enhancement by Polarization Transfer (DEPT) Spectra

DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. DEPT-135, for instance, shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. This information simplifies the interpretation of the complex ¹³C NMR spectrum and aids in the unambiguous assignment of carbon signals.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound and for analyzing its presence in complex mixtures.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

HRESI-MS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For instance, the novel compound ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate was comprehensively characterized using HRESI-MS, confirming its molecular formula. mdpi.com This technique is essential for verifying the identity of newly synthesized derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS is a powerful hyphenated technique used to separate and identify individual components in a mixture. This method has been widely applied in the analysis of natural resins and archaeological samples to identify diterpenoids like this compound. researchgate.netthegoodscentscompany.com In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification.

The mass spectra of methyl esters of abietic acid derivatives typically exhibit a characteristic fragmentation pattern. This includes the loss of the ester group, the expulsion of a methyl group (often from the C-20 position), and the loss of water or methanol (B129727) from hydroxylated derivatives. researchgate.net For example, methyl esters of dehydroabietic acid and 7-oxo-dehydroabietic acid show these typical fragmentation patterns. researchgate.net The analysis of organic residues from ancient amphorae using GC-MS has successfully identified methyl esters of dehydroabietic acid, providing insights into historical materials. thegoodscentscompany.comsci-hub.se

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone for identifying the functional groups present within a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present. For this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features.

The mass spectra of methyl esters of diterpenic acids, such as this compound, exhibit a characteristic fragmentation pattern that includes the loss of the ester group and a methyl group, often at the C-20 position. researchgate.net In the IR spectrum, the most prominent absorption band is that of the carbonyl (C=O) group of the methyl ester. This band typically appears as a strong absorption in the region of 1725–1705 cm⁻¹. researchgate.net

For instance, in a closely related derivative, ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate, the C=O stretching vibration is observed at 1721 cm⁻¹. mdpi.com Other important bands for this derivative include those for the asymmetric stretching of the C-O-C fragment of the ester group, which are found at 1250 and 1177 cm⁻¹. mdpi.com The aromatic C-ring gives rise to characteristic absorptions, including those for aromatic C-H bonds and C=C ring stretching. Additionally, bands corresponding to the vibrations of the sulfonamide group (-SO₂-) in this specific derivative appear at 1327 cm⁻¹ (asymmetric) and 1152 cm⁻¹ (symmetric). mdpi.com

Table 1: Characteristic IR Absorption Bands for an Abieta-8,11,13-trien-18-oate Derivative

Functional Group Vibration Type Wavenumber (cm⁻¹) Source
N-H (Amide) Stretching 3267 mdpi.com
C=O (Ester) Stretching 1721 mdpi.com
N-H (Amide) Bending 1553 mdpi.com
-SO₂- (Sulfonamide) Asymmetric Stretching 1327 mdpi.com
C-O-C (Ester) Asymmetric Stretching 1250 mdpi.com
C-O-C (Ester) Asymmetric Stretching 1177 mdpi.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

For molecules with multiple stereocenters, such as this compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute configuration and preferred solid-state conformation. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis provides a detailed electron density map from which the atomic positions can be determined with high precision.

The application of this technique is exemplified by the structural analysis of ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate. mdpi.com Researchers were able to grow suitable single crystals and perform X-ray diffraction to obtain comprehensive information on its crystal structure. The analysis confirmed the molecular structure and, crucially, established the absolute configuration of the chiral centers based on the Flack parameter value of 0.04(8). mdpi.com The data revealed an orthorhombic crystal system with the space group P2₁2₁2₁, confirming the specific spatial arrangement of the atoms. mdpi.com Such analyses are vital for understanding structure-activity relationships and for the validation of stereoselective syntheses. nih.gov

Table 2: Crystallographic Data for Ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate

Parameter Value Source
Chemical Formula C₂₂H₃₃NO₄S mdpi.com
Crystal System Orthorhombic mdpi.com
Space Group P2₁2₁2₁ mdpi.com
a (Å) 6.1196(19) mdpi.com
b (Å) 15.078(4) mdpi.com
c (Å) 23.215(7) mdpi.com
V (ų) 2142.1(11) mdpi.com
Z 4 mdpi.com
Dcalc (g cm⁻³) 1.264 mdpi.com

Advanced Chiral Analysis Techniques for Stereochemical Assignments

While X-ray crystallography is definitive, it requires a suitable single crystal, which can be difficult to obtain. Chiroptical techniques offer powerful alternatives for assigning stereochemistry in solution.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. capes.gov.br The resulting spectrum is highly sensitive to the molecule's stereochemistry. The modern approach to assigning absolute configuration involves comparing the experimentally measured ECD spectrum with theoretical spectra generated through quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TDDFT). researchgate.netresearchgate.net

For complex molecules like abietane (B96969) diterpenoids, this method is invaluable. The process involves first calculating the likely low-energy conformations of the possible stereoisomers. Then, the ECD spectrum for each of these conformers is calculated and averaged based on their predicted population. The absolute configuration of the sample is assigned by identifying which calculated spectrum best matches the experimental one. researchgate.net

Similar to ECD, Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized light, but in the infrared region of the spectrum. capes.gov.br It therefore probes the stereochemical environment around the molecule's vibrating functional groups. researchgate.net VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.net

The application of VCD follows a similar path to ECD: an experimental VCD spectrum is recorded and then compared to the theoretical spectra of the possible enantiomers, calculated using DFT. researchgate.net VCD can be particularly useful as it provides information about different parts of the molecule compared to ECD. The synergistic use of both ECD and VCD can provide a more complete and reliable structural characterization, as each technique can reveal the stereochemistry of different molecular segments. capes.gov.br This combined approach is a state-of-the-art method for the structural analysis of chiral natural products. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of this compound and its derivatives, enabling their separation, purification, and purity assessment. The choice of method depends on the specific analytical goal, ranging from rapid monitoring of reactions to the isolation of highly pure compounds. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) are the most commonly employed methods.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. For the analysis of related resin acids, derivatization to their more volatile methyl esters is a common practice to improve separation and ensure quantitative reliability. nih.gov

In the analysis of resinous materials, such as those from Pinus species, Methyl dehydroabietate is often identified as a key component. sci-hub.se Its presence can sometimes indicate the thermal treatment of the resin in the presence of wood, which provides the methanol for the esterification of dehydroabietic acid. sci-hub.se The analysis is typically performed using high-resolution capillary columns. nih.gov The retention time of a compound in GC is a critical parameter for its identification and is influenced by factors such as the column's stationary phase, temperature program, and carrier gas flow rate. rsc.orgnih.gov

A crucial metric for the identification of compounds in GC is the Kovats retention index (RI), which normalizes retention times relative to those of n-alkanes. For Methyl dehydroabietate, a Kovats retention index on a standard non-polar stationary phase has been reported, providing a standardized value for its identification across different systems.

Table 1: Gas Chromatographic Data for Methyl dehydroabietate
CompoundStationary PhaseKovats Retention Index
Methyl dehydroabietateStandard Non-Polar2288

This table presents the Kovats retention index for Methyl dehydroabietate, a synonym for this compound, on a standard non-polar gas chromatography column.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile and widely used technique for the separation and purification of abietane diterpenoids and their derivatives. Reversed-phase HPLC, which employs a non-polar stationary phase and a polar mobile phase, is the most common mode for these compounds.

The separation of abietane-type diterpenes is often achieved on octadecylsilyl (ODS or C18) columns. The mobile phase typically consists of a gradient mixture of water with methanol or acetonitrile. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and resolution. Detection is commonly performed using a UV detector, as the aromatic ring in this compound and many of its derivatives allows for UV absorbance.

Table 2: Typical HPLC Conditions for the Separation of Abietane Diterpenoids
ParameterCondition
Stationary PhaseODS (C18)
Mobile PhaseGradient of Water and Methanol or Acetonitrile
Additives0.5% (v/v) Formic Acid
DetectionUV (e.g., 254 nm and 280 nm)

This table summarizes typical conditions for the HPLC analysis of abietane-type diterpenes, the class of compounds to which this compound belongs.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective method frequently used for monitoring the progress of reactions involving this compound and for the preliminary assessment of purity. It is also a valuable tool for developing optimal solvent systems for column chromatography.

For the separation of diterpenes and related compounds on silica (B1680970) gel plates, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is adjusted to achieve optimal separation. The position of a compound on the developed TLC plate is described by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Generally, less polar compounds travel further up the plate, resulting in a higher Rf value.

Visualization of the separated spots on a TLC plate can be achieved using various methods. For compounds with a UV-active chromophore, such as the aromatic ring in this compound, irradiation with UV light (typically at 254 nm) will reveal the spots. Destructive methods involving staining reagents can also be used. A phosphomolybdic acid solution, for instance, is a general stain that reacts with many organic compounds upon heating to produce colored spots.

Table 3: Common TLC Parameters for Abietane Diterpenoids
ParameterDescription
Stationary PhaseSilica Gel
Mobile Phase ExampleHexane-Ethyl Acetate mixture
VisualizationUV light (254 nm)
Phosphomolybdic acid stain with heating

This table outlines the common parameters used for the thin-layer chromatographic analysis of abietane diterpenoids.

Antimicrobial Efficacy Investigations

This compound and its structural relatives have been the subject of numerous studies to evaluate their effectiveness against a variety of microbial pathogens.

Antiviral Activities

Research has highlighted the potential of abietane diterpenoids, including this compound, as antiviral agents. Studies have shown activity against several viruses, including:

Herpes Simplex Virus (HSV): this compound has demonstrated anti-HSV activity. uv.es For instance, one study reported that methyl 11,12-dihydroxyabieta-8,11,13-trien-18-oate, a catechol derivative, was effective against HSV-1 at a concentration of 15 mM. uv.es Another related compound, abietinol, showed slight activity against HSV-1 in infected HeLa cell monolayers. uv.es

Coxsackie B3 virus: Abietane acids isolated from the roots of Illicium majus have displayed antiviral activity against the Coxsackie B3 virus, with IC50 values ranging from 3.3 to 51.7 μM. rsc.org While this study did not specifically test this compound, it points to the potential of the broader abietane class against this virus.

Influenza A virus: Cathelicidin peptides, which can be found in the human lung, have shown significant antiviral activity against influenza A viruses (H1N1 and H3N2). plos.org While not a direct analogue, this highlights the diverse natural compounds with anti-influenza potential.

SARS-CoV-2: While direct studies on this compound against SARS-CoV-2 are not prominent in the provided results, the broader search for antiviral compounds has included a wide range of natural products. frontiersin.org

Antibacterial Activities

The antibacterial properties of this compound and its analogues have been particularly noted against Gram-positive bacteria.

Gram-positive bacteria: A study on abietatriene (B1232550) diterpenoids from Salvia species concluded that a free catechol group is crucial for antimicrobial activity against Gram-positive bacteria. rsc.org

Staphylococcus aureus : Derivatives of abietic and dehydroabietic acid have shown antibacterial activity. nih.gov One promising compound, methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate, exhibited a minimum inhibitory concentration (MIC90) of 60 μg/mL against Staphylococcus aureus ATCC 25923 and 8 μg/mL against methicillin-resistant S. aureus. nih.gov

Bacillus subtilis : Extracts of Arisaema tortuosum, which may contain related compounds, have shown inhibitory activity against Bacillus subtilis. semanticscholar.org

Streptomyces scabies : An abietane compound inhibited the growth of Streptomyces scabies with a MIC value of 1.0 μg/mL. rsc.org

Antifungal Activities

The antifungal potential of this class of compounds has also been explored against various fungal pathogens.

Aspergillus fumigatus : Dehydroabietane derivatives have shown activity against Aspergillus species. uv.es For example, one derivative was active against Aspergillus terreus with a MIC of 39.7 mg/mL, while another showed activity against Aspergillus fumigatus and Aspergillus niger with MIC values of 50 and 63 mg/mL, respectively. uv.es The introduction of an aldehyde group at C18 in abietanes was found to impart anti-A. fumigatus activity. uv.es

Candida species : While some dehydroabietic acid derivatives did not show significant activity against various Candida species at concentrations below 100 mg/mL, other studies have indicated the potential of related compounds. uv.es For instance, nitro compounds derived from benzoic acid have demonstrated activity against Candida strains. nih.gov

Antineoplastic and Cytotoxic Potential in Cellular Models

Beyond its antimicrobial effects, this compound and its analogues have shown promise as anticancer agents, exhibiting cytotoxic and antiproliferative effects on various cancer cell lines.

Antiproliferative Effects on Various Cancer Cell Lines

HeLa (cervical cancer): Methyl abietate displayed the highest cytotoxicity against HeLa cancer cells with a 50% cytotoxic concentration (CC50) of 11 mM and showed good selectivity towards non-cancerous cells. uv.es In another study, methyl abietate had a CC50 value of 3.6 ± 1 mg/mL on HeLa cells. uv.es

HepG2 (liver cancer), breast, colon, lung cancer: While specific data for this compound against all these cell lines was not detailed in the provided results, the broad antitumour activity of aromatic abietanes has been noted. rsc.org For instance, synthetic tetrapeptides, which are different in structure, have shown antiproliferative activity against HT29 (colon) and T47D (breast) cancer cell lines. nih.gov

SMMC7721 (liver cancer): Specific data on this cell line was not available in the provided search results.

Underlying Mechanisms of Cytotoxicity: Apoptosis Induction and Reactive Oxygen Species Production

The cytotoxic effects of these compounds are believed to be mediated through several mechanisms, including the induction of apoptosis and the generation of reactive oxygen species (ROS).

Apoptosis Induction: The cytotoxic effect of indole (B1671886) acetic acid (IAA), another natural compound, has been shown to involve apoptosis, characterized by DNA fragmentation and chromatin condensation. nih.gov This suggests a potential mechanism for other natural cytotoxic compounds.

Reactive Oxygen Species (ROS) Production: The process of cell death induced by IAA was found to involve the production of ROS. The addition of antioxidant enzymes prevented the loss of cell membrane integrity, confirming the role of ROS. nih.gov This mechanism of action, where the compound induces oxidative stress leading to cell death, is a common pathway for many anticancer agents.

Preferential Cytotoxicity under Nutrient-Deprived Conditions

Cancer cells within a tumor microenvironment often experience periods of nutrient deprivation. Targeting these adapted cells is a promising strategy in cancer therapy. nih.govmedicinacomplementar.com.brnih.gov Some compounds have been shown to exhibit preferential cytotoxicity to cancer cells under such nutrient-starved conditions. nih.govmedicinacomplementar.com.br For instance, arctigenin, a compound isolated from Arctium lappa, demonstrated 100% preferential cytotoxicity against PANC-1 cancer cells under nutrient-deprived conditions at a concentration of 0.01 µg/mL. medicinacomplementar.com.br This effect is linked to the inhibition of Akt activation, a key survival pathway for cancer cells under glucose starvation. medicinacomplementar.com.br

Anti-inflammatory Response Modulation

Activation of Nuclear Receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Dehydroabietic acid (DHA), the carboxylic acid analogue of this compound, is a known dual activator of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). nih.govwikipedia.org PPARγ is a nuclear receptor that plays a crucial role in the regulation of inflammation. nih.govnih.gov Activation of PPARγ by ligands like DHA can lead to the suppression of inflammatory responses. nih.govdntb.gov.ua

Studies have shown that DHA directly binds to and activates PPARγ, leading to the regulation of genes involved in inflammation and metabolism. nih.govnih.gov This activation has been observed in macrophages and adipocytes, where it contributes to the anti-inflammatory effects of DHA. nih.gov The activation of PPARγ by DHA also stimulates adipocyte differentiation and enhances insulin (B600854) sensitivity in 3T3-L1 cells, suggesting its potential role in managing metabolic syndrome. nih.gov Given the structural similarity, it is plausible that this compound may also interact with and modulate PPARγ activity, though direct evidence is required.

Modulation of Nitric Oxide Production and Inducible Nitric Oxide Synthase Expression

A key aspect of the anti-inflammatory activity of Dehydroabietic acid (DHA) is its ability to modulate the production of nitric oxide (NO), a significant inflammatory mediator. mdpi.comnih.gov Elevated NO production, driven by the enzyme inducible nitric oxide synthase (iNOS), is a hallmark of inflammatory conditions. maastrichtuniversity.nlresearchgate.net

Research has demonstrated that DHA significantly suppresses the production of NO in stimulated macrophage cell lines, such as RAW 264.7. nih.govnih.gov This inhibition of NO production is a direct consequence of the downregulation of iNOS expression at both the mRNA and protein levels. nih.govresearchgate.net By reducing the expression of iNOS, DHA effectively curtails the excessive production of NO that contributes to inflammatory processes. nih.govnih.gov This mechanism is a central component of the anti-inflammatory profile of DHA and its derivatives. nih.govresearchgate.netnih.gov

Compound Cell Line Stimulant Effect on NO Production Effect on iNOS Expression Reference
Dehydroabietic acidRAW 264.7 MacrophagesLipopolysaccharide (LPS)Significant suppressionDecreased nih.govnih.gov
Dehydroabietic acidRAW 264.7 MacrophagesLPSReducedDownregulated mRNA and protein nih.govresearchgate.net

Antioxidant Properties and Cellular Redox Modulation

Dehydroabietic acid (DHA) has been reported to possess antioxidant properties. nih.gov The antioxidant capacity of compounds can be evaluated using various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.govnih.govyoutube.com In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. mdpi.comnih.gov

The antioxidant activity of DHA is thought to contribute to some of its biological effects, including its antileishmanial activity, where it induces the production of reactive oxygen species (ROS) in the parasite. nih.gov This pro-oxidant effect within the parasite, coupled with its general antioxidant properties, highlights a complex role in modulating cellular redox status. While specific data on the DPPH radical scavenging activity of this compound is not available, the presence of the dehydroabietane skeleton suggests it may also exhibit antioxidant or redox-modulating properties.

Other Investigated Biological Activities

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. core.ac.uknih.gov Dehydroabietic acid (DHA) and its derivatives have demonstrated significant antileishmanial activity against various Leishmania species. mdpi.comnih.govrsc.orgresearchgate.net DHA has been shown to inhibit the proliferation of Leishmania amazonensis promastigotes and induce a pro-oxidant effect, leading to the production of reactive oxygen species within the parasite. nih.gov

Derivatives of dehydroabietic acid have also been synthesized and evaluated for their antiprotozoal activity. rsc.orgnih.govcsic.es These studies have identified compounds with potent activity against Leishmania donovani amastigotes, the clinically relevant form of the parasite that resides within host cells. rsc.orgresearchgate.net Some of these derivatives exhibited IC50 values in the low micromolar range and displayed high selectivity, indicating their potential as lead compounds for the development of new antileishmanial drugs. rsc.org

Compound/Derivative Leishmania Species Form IC50 (µM) Reference
Dehydroabietic acidL. amazonensisPromastigote40 µg/mL nih.gov
Dehydroabietic acid derivativesL. donovaniAmastigote2.3 - 9 rsc.orgresearchgate.net
Dehydroabietylamine derivativesLeishmania spp.Promastigote2.2 - 46.8 nih.gov

Nematicidal Activity

Research into the biological activities of abietane diterpenoids has identified potential applications in agriculture, specifically in the control of nematodes. Ferruginol (B158077), a phenolic abietane diterpenoid that is structurally related to this compound, has demonstrated notable nematicidal properties. rsc.org This activity is of interest as it points to the potential for developing naturally derived compounds for crop protection. The investigation of abietanes like ferruginol for nematicidal effects contributes to the broader understanding of their role in chemical defense mechanisms in plants. rsc.org

BK Channel Opener Activity

Analogues of this compound, particularly derivatives of dehydroabietic acid (DHA), have been identified as openers of large-conductance calcium- and voltage-activated potassium (BK) channels. nih.govnih.gov These channels are crucial in various physiological processes, and their modulation has therapeutic potential.

Synthetic modifications to the dehydroabietic acid structure have been shown to significantly influence BK channel-opening activity. Studies involving a series of DHA derivatives have demonstrated that specific chemical alterations can enhance this activity. For instance, the introduction of a nitro or a (thio)urea group into ring C of the dehydroabietic acid skeleton has been found to greatly increase the BK channel-opening effect. nih.gov

Further research has explored the synthesis of N-acylaminoalkyloxime derivatives of dehydroabietic acid. nih.govresearchgate.net These studies aim to understand the structure-activity relationship and to design more potent and selective BK channel openers. One such derivative, Cym04, has been shown to be a potent BK channel activator. pnas.org The mechanism of action for Cym04 involves favoring the voltage-dependent activated state of the channel and the open conformation of the ion conduction gate. pnas.org This action appears to be mediated through a functional interaction with the S6/RCK linker of the channel protein. researchgate.netpnas.org

The following table summarizes the findings on the BK channel opening activity of selected dehydroabietic acid derivatives.

Compound/Derivative ClassKey Structural FeatureObserved ActivityReference
Dehydroabietic acid (DHAA) derivativesIntroduction of nitro or (thio)urea group in ring CGreatly enhanced BK channel-opening activity nih.gov
N-acylaminoalkyloxime derivatives of DHAAOxime functional groupPotent BK channel-opening activities nih.govresearchgate.net
Cym04 (a DHAA derivative)Specific modifications to the DHAA scaffoldPotent BK channel opener; shifts voltage dependence pnas.org

Antipepsinogenic Activity

Certain derivatives of the abietane structure have been investigated for their effects on pepsinogen, the precursor to the digestive enzyme pepsin. Specifically, sulfonamide derivatives of dehydroabietane have shown antipepsinogenic activity. mdpi.com This activity, however, has been noted as not being particularly high when compared to established agents like Sodium Ecabet, which is itself a derivative of 12-sulfodehydroabietic acid. mdpi.com The synthesis and characterization of compounds such as ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate have been undertaken to further explore the potential of this class of compounds and to understand their structure-activity relationships in modulating pepsinogen. mdpi.com

Gastroprotective Effects (via related abietanes)

A significant body of research has focused on the gastroprotective effects of abietane diterpenes, which are structurally related to this compound. These studies often utilize models of gastric lesions induced by agents such as HCl/EtOH to assess the protective capabilities of these compounds. nih.govoup.comoup.com

Several abietane diterpenes isolated from various plant sources have demonstrated significant gastroprotective activity. nih.govmdpi.com For example, compounds such as royleanone, 6,7-dehydroroyleanone, and carnosol (B190744) have shown the ability to reduce gastric lesions in animal models. nih.govoup.com In some cases, the gastroprotective effect of these natural compounds has been found to be comparable to or even greater than that of the proton pump inhibitor lansoprazole. nih.govoup.comresearchgate.net

The mechanisms underlying these gastroprotective effects are thought to be multifactorial. Abietane diterpenes may exert their protective action through various pathways, including enhancing the mucosal defense mechanisms. nih.govdntb.gov.ua The presence of a phenolic group or a p-quinone system in the abietane structure appears to be a key feature for this activity. nih.govoup.com

The table below presents data on the gastroprotective effects of several abietane diterpenes.

CompoundGastroprotective Effect (% inhibition of gastric lesions)Reference
Royleanone70.8% nih.govoup.com
7,20-Epoxyroyleanone65.0% nih.govoup.com
6,7-Dehydroroyleanone54.4% nih.govoup.com
7-Oxo-11,12,14-trihydroxy-8,11,13-abietatrien-20-al53.0% nih.govoup.com
Horminone52.7% nih.govoup.com
Carnosol49.3% nih.govoup.com
Taxoquinone35.8% nih.govoup.com

Conclusion

Methyl abieta-8,11,13-trien-18-oate (B1240558) stands as a compound of significant interest in the realm of natural product chemistry. Its ready availability from natural sources, coupled with its versatile chemical structure, has made it a valuable tool for synthetic chemists and a subject of curiosity for those investigating the biological potential of natural compounds. The extensive body of research on this molecule, from its historical context to its modern applications in chemical synthesis, underscores its enduring importance in the scientific landscape. Future research will likely continue to uncover new facets of its chemistry and potential utility.

Structure Activity Relationship Sar Studies of Methyl Abieta 8,11,13 Trien 18 Oate Derivatives

Impact of Aromatic Ring C Substituents on Biological Activity

The aromatic C-ring of the abieta-8,11,13-trien-18-oate (B1240558) skeleton is a prime target for structural modification to enhance biological activity. The introduction of different functional groups can dramatically influence the compound's potency and selectivity.

The presence and position of hydroxyl groups on the aromatic C-ring are critical determinants of biological activity. Ferruginol (B158077), a naturally occurring abietane (B96969) diterpenoid with a hydroxyl group at C-12, has demonstrated notable antimicrobial, antioxidant, and gastroprotective effects. rsc.org The introduction of a hydroxyl group can increase the compound's polarity and potential for hydrogen bonding, which may enhance its interaction with biological targets.

Furthermore, the formation of a catechol (a dihydroxy-substituted benzene (B151609) ring) system on ring C can also modulate bioactivity. For instance, some studies have explored the synthesis of catechol derivatives from related abietane diterpenes, which have shown interesting biological profiles. nih.gov The presence of two adjacent hydroxyl groups can confer potent antioxidant properties due to their ability to chelate metals and scavenge free radicals.

The introduction of sulfamoyl and nitro groups to the aromatic ring has been explored to create derivatives with novel biological activities. Sulfonamide derivatives of dehydroabietanes are of interest for their potential antiulcer, antiviral, antibacterial, and antifungal properties. mdpi.com The sulfamoyl group, with its hydrogen-bonding capabilities and ability to mimic a carboxylate group, can significantly alter the molecule's interaction with biological receptors. For example, ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate has been synthesized and characterized, providing a platform for further biological evaluation. mdpi.com

Similarly, the introduction of a nitro group can influence the electronic properties of the aromatic ring and thereby its biological activity. While specific studies on nitro-substituted methyl abieta-8,11,13-trien-18-oate are limited, the electron-withdrawing nature of the nitro group is known to impact the reactivity and binding affinity of aromatic compounds in other contexts.

The oxidation of the aromatic C-ring to form a quinone moiety is a significant transformation that often leads to enhanced biological activity, particularly in the realm of anticancer research. researchgate.netmdpi.com Quinones are known to participate in redox cycling, which can generate reactive oxygen species and induce cellular stress, a mechanism often exploited in cancer therapy. rsc.org

The conversion of the phenolic ring C of abietane diterpenes into p-quinones can be achieved through various synthetic methods. researchgate.net These quinone derivatives have shown a range of biological effects, including cytotoxic and anti-leukemic activities. mdpi.com The formation of a quinone structure introduces a highly reactive electrophilic center, which can covalently modify biological macromolecules like proteins and DNA, leading to its observed bioactivities. researchgate.net

Significance of Ester Group Modifications at C-18

The parent compound, this compound, is the methyl ester of dehydroabietic acid. The biological activities of these three related compounds—the ester, the carboxylic acid, and the corresponding primary alcohol (dehydroabietinol)—have been compared in various studies.

Dehydroabietic acid itself exhibits a broad spectrum of biological activities, including antimicrobial, antiulcer, and antitumor effects. uv.esmdpi.comwikipedia.org The presence of the carboxylic acid group allows for the formation of salts and provides a key site for hydrogen bonding.

In some instances, the ester form (methyl dehydroabietate) may exhibit different potency or selectivity compared to the free acid. researchgate.net This can be attributed to differences in cell permeability and metabolic stability. For example, the ester may be more lipophilic, facilitating its passage across cell membranes, after which it may be hydrolyzed to the active carboxylic acid form within the cell.

Reduction of the carboxylic acid or ester at C-18 to a hydroxyl group, yielding dehydroabietinol (B132513), results in a compound with its own distinct biological profile. uv.esnih.govtargetmol.com For example, dehydroabietinol has shown antitumor and anti-herpes activity. uv.es Comparing the bioactivities of these three derivatives highlights the importance of the C-18 functional group in modulating the pharmacological effects of the abietane scaffold.

Table 1: Comparison of Biological Activities of C-18 Derivatives

CompoundC-18 Functional GroupNotable Biological Activities
Dehydroabietic acidCarboxylic Acid (-COOH)Antimicrobial, Antiulcer, Antitumor uv.esmdpi.comwikipedia.org
Methyl dehydroabietateMethyl Ester (-COOCH3)Precursor to active forms, varied activity researchgate.net
DehydroabietinolHydroxyl (-CH2OH)Antitumor, Antiviral uv.es

Influence of Double Bond Isomerization on Bioactivity Profiles

The position of double bonds within the abietane skeleton can significantly influence the three-dimensional shape of the molecule and, consequently, its interaction with biological targets. libretexts.orgmasterorganicchemistry.comchemguide.co.uk Isomerization of the double bonds can lead to a range of stereoisomers, each with a potentially unique bioactivity profile. libretexts.orgmasterorganicchemistry.com

Correlation between Structural Features and Cellular Mechanisms (e.g., ROS production, apoptosis induction)

The biological activities of this compound derivatives, particularly their anticancer effects, are intricately linked to their chemical structures. Modifications to the parent molecule can significantly influence their ability to induce cellular responses such as apoptosis. While extensive research has been conducted on the closely related dehydroabietic acid (DHA) and its derivatives, the principles of their structure-activity relationships (SAR) offer valuable insights into the potential mechanisms of this compound derivatives.

Studies on various derivatives of dehydroabietic acid have demonstrated that the introduction of different functional groups can enhance their pro-apoptotic activity. For instance, the synthesis of quinoxaline (B1680401) derivatives of DHA has yielded compounds with potent cytotoxic effects against several human cancer cell lines. mdpi.com One particularly effective derivative, compound 4b in a referenced study, was found to arrest the cell cycle in the G0/G1 phase and induce apoptosis in a dose-dependent manner in SMMC-7721 human hepatocarcinoma cells. mdpi.com This suggests that the addition of a quinoxaline moiety can be a key structural feature for enhancing pro-apoptotic efficacy.

Further investigations into dehydroabietic acid derivatives have revealed that their mode of action can involve the inhibition of critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is a key regulator of cell survival and proliferation. nih.gov The introduction of acylhydrazone groups has also been explored, leading to the development of derivatives with significant anticancer activity. nih.gov The ability of these compounds to induce apoptosis is a cornerstone of their therapeutic potential. For example, certain dehydroabietic acid derivatives have been shown to trigger apoptosis in human lung cells through the cleavage of caspase-3 and PARP, along with mitochondrial interference. nih.gov Similarly, other derivatives have been observed to cause damage to the cell membranes and organelles of gastric cancer cells, culminating in apoptosis. nih.gov

The structural modifications and their correlation with apoptosis induction in dehydroabietic acid derivatives are summarized in the table below.

Table 1: Correlation of Structural Modifications of Dehydroabietic Acid Derivatives with Apoptosis Induction

Derivative ClassStructural ModificationObserved Cellular MechanismTarget Cell Line(s)
Quinoxaline DerivativesAddition of a quinoxaline moiety to the dehydroabietic acid scaffold.Cell cycle arrest at G0/G1 phase, induction of apoptosis. mdpi.comSMMC-7721 (human hepatocarcinoma) mdpi.com
Acylhydrazone DerivativesIntroduction of an acylhydrazone group.Inhibition of PI3K/AKT/mTOR signaling pathway, induction of apoptosis. nih.govHepG2 (human liver cancer) nih.govnih.gov
General DerivativesModifications leading to caspase-3 and PARP cleavage.Mitochondrial interference and subsequent apoptosis. nih.govHuman lung cells nih.gov
General DerivativesModifications causing cell membrane and organelle damage.Induction of apoptosis. nih.govGastric cancer cells nih.gov

Computational Approaches to SAR: Molecular Docking and Spatial Modeling

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for elucidating the SAR of this compound and its analogs. These approaches provide valuable predictions of the interactions between these compounds and their biological targets at a molecular level, guiding the design of new derivatives with enhanced activity.

Molecular docking studies have been instrumental in identifying potential protein targets for dehydroabietic acid derivatives and in understanding the binding modes that contribute to their biological effects. For example, to identify the target for dehydroabietic acid-based acylhydrazones, reverse docking was performed with the most active molecule against a panel of 42 antiproliferative targets. nih.gov The results indicated that the intracellular domain of the epidermal growth factor receptor (EGFR) showed high stability in complex with the ligand, suggesting that these derivatives may exert their anticancer effects through the competitive inhibition of ATP binding to EGFR. nih.govnih.gov

Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to build predictive models for the anticancer activity of these compounds. For a series of dehydroabietic acid-based acylhydrazones, a CoMFA model was generated that showed good statistical significance and predictive ability. nih.gov This model can be used to guide the design of new molecules with potentially improved activity against liver cancer cells. nih.gov

The spatial arrangement of atoms in these molecules is crucial for their biological activity. X-ray crystallography has been used to determine the precise three-dimensional structure of derivatives such as ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate. mdpi.com This detailed structural information is invaluable for understanding how these molecules interact with their biological targets and for the rational design of new, more potent compounds. The analysis of the crystal structure can reveal key features such as hydrogen bond networks that are critical for molecular interactions. mdpi.com

The table below summarizes the findings from computational studies on dehydroabietic acid derivatives, which can be extrapolated to inform the study of this compound derivatives.

Table 2: Computational Studies of Dehydroabietic Acid Derivatives

Computational MethodDerivative ClassKey FindingsPredicted Target/Mechanism
Reverse Molecular DockingDehydroabietic Acid-Based AcylhydrazonesHigh binding affinity and stability with the intracellular domain of EGFR. nih.govInhibition of EGFR via ATP competition. nih.govnih.gov
3D-QSAR (CoMFA)Dehydroabietic Acid-Based AcylhydrazonesA predictive model was developed to guide the design of new derivatives with enhanced anticancer activity. nih.govTargeting HepG2 human cancer cells. nih.gov
X-ray CrystallographyEthyl 12-sulfamoyl-abieta-8,11,13-trien-18-oateDetailed 3D structure and hydrogen bonding patterns were elucidated. mdpi.comUnderstanding spatial conformation for receptor binding. mdpi.com

Advanced Research Avenues and Future Directions for Methyl Abieta 8,11,13 Trien 18 Oate

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity and Selectivity

The modification of the core structure of methyl abieta-8,11,13-trien-18-oate (B1240558) is a key strategy to enhance its biological activity and selectivity. Researchers are actively exploring various derivatization techniques to create novel analogues with improved pharmacological profiles.

One approach involves the introduction of different functional groups at various positions on the abietane (B96969) skeleton. For instance, the synthesis of dehydroabietic acid-pyrimidine hybrids has been explored to develop more effective and less toxic antitumor agents. rsc.org These hybrid compounds have shown moderate to high cytotoxicity against several cancer cell lines. rsc.org In one study, a particular derivative, compound 3b, exhibited promising cytotoxicity against four tested cancer cell lines with IC50 values ranging from 7.00 to 11.93 μM, while showing weak cytotoxicity towards normal cells. rsc.org

Another strategy focuses on modifications at the C-12 position. The synthesis of ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate, a sulfonamide derivative, has been reported. mdpi.com Sulfonamides derived from dehydroabietic acid are of interest due to their potential to inhibit matrix proteinases, which are involved in cancer cell migration and proliferation. mdpi.com

Furthermore, the creation of catechol and quinone derivatives has been investigated. For example, methyl 12-hydroxyabieta-8,11,13-trien-18-oate has been synthesized as an intermediate for further modifications. nih.gov This phenol (B47542) derivative displayed moderate activity against breast cancer cell lines. nih.gov Oxidation of this intermediate can lead to the formation of o-quinone derivatives like methyl 11,12-dioxo-abieta-8,13-dien-18-oate. nih.gov

These examples highlight the diverse chemical modifications being explored to generate a library of methyl abieta-8,11,13-trien-18-oate derivatives with potentially enhanced and more selective biological activities.

Elucidation of Undiscovered Molecular Targets and Signaling Pathways in Cellular Systems

A crucial area of future research is the identification of the specific molecular targets and signaling pathways through which methyl abieta-8,11,13-trien-oate and its derivatives exert their biological effects. While various activities such as anticancer and anti-inflammatory effects have been observed for the broader class of dehydroabietic acid derivatives, a detailed understanding of the underlying mechanisms is often lacking. nih.govwikipedia.org

For instance, some dehydroabietic acid derivatives have been shown to exhibit anticancer activity by inhibiting tumor cell migration and inducing apoptosis. nih.gov One derivative, dehydroabietic oxime, has been found to prevent the growth of pancreatic cancer cells in the G1 phase by up-regulating p27 and down-regulating cyclin D1 expression. nih.gov Other derivatives are being investigated as potential drugs targeting the kinase domain of EGFR in liver cancer cells. nih.gov

The anti-inflammatory effects of dehydroabietic acid are attributed to its role as a dual activator of peroxisome proliferator-activated receptors alpha and gamma (PPAR α/γ). wikipedia.org Furthermore, certain derivatives have been identified as modulators of large-conductance calcium-activated K+ channels (BK channels), suggesting potential applications in conditions like stroke, epilepsy, and hypertension. uv.es

Future research will likely employ advanced techniques to pinpoint the direct molecular interactions of this compound and its analogues. This will provide a more comprehensive understanding of their mechanisms of action and guide the rational design of more potent and selective therapeutic agents.

Application of Synthetic Biology Approaches for Sustainable Production and Diversification

The production of this compound and its derivatives can be optimized through the application of synthetic biology and metabolic engineering. frontiersin.orgnih.gov These approaches aim to enhance the yield of these compounds from natural sources or to create microbial production platforms for a more sustainable and controlled supply. frontiersin.orgnih.gov

Metabolic engineering strategies in plants and microorganisms offer a promising alternative to traditional chemical synthesis. frontiersin.orgnih.gov This can involve overexpressing key genes in the biosynthetic pathway of terpenoids, the class of compounds to which this compound belongs. nih.gov For example, in the production of tanshinones, which are also abietane-type diterpenoids, the co-expression of multiple genes like SmHMGR and SmGGDS has significantly enhanced their production in hairy root cultures of Salvia miltiorrhiza. frontiersin.org

Engineering microbial hosts such as Escherichia coli and Saccharomyces cerevisiae is another key strategy. nih.govlbl.gov This involves introducing and optimizing heterologous biosynthetic pathways to convert simple sugars into complex terpenoids. nih.govlbl.gov By amplifying the precursor flux and engineering key enzymes like geranylgeranyl diphosphate (B83284) synthase and terpene synthases, researchers have achieved significant increases in the production of various diterpenoids. nih.gov These strategies could be adapted for the high-level production of this compound, ensuring a reliable and scalable source for further research and development.

Comparative Biological Evaluation with Other Natural Product Scaffolds and Synthetic Analogues

To fully understand the potential of this compound, it is essential to conduct comparative biological evaluations against other natural product scaffolds and synthetic analogues. This comparative analysis helps to benchmark its activity and identify its unique advantages.

The parent compound, dehydroabietic acid, and its derivatives have already been shown to possess a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.gov For instance, in terms of antifungal activity, dehydroabietane derivatives have demonstrated efficacy against various Aspergillus species. uv.es

When comparing different derivatives, it has been observed that the type and position of functional groups significantly influence bioactivity. For example, the introduction of an aldehyde group at C-18 in abietic acid derivatives was found to improve both antifungal and antitumor activities, whereas carboxylic acid or hydroxyl groups were less effective. researchgate.net

Future research should systematically compare the efficacy and selectivity of this compound and its optimized derivatives with other well-established natural products and synthetic compounds that target similar biological pathways. This will provide a clearer picture of its therapeutic potential and its position within the landscape of drug discovery.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the cellular response to the compound.

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells treated with this compound, researchers can identify the key pathways and networks that are modulated. This can reveal not only the primary targets but also the downstream effects and potential off-target interactions.

The use of "omics" approaches is becoming increasingly important in elucidating the complex mechanisms of action of natural products. nih.gov For example, untargeted metabolomics can help in understanding the broader metabolic impact of a compound. researchgate.net Integrating this data can lead to the discovery of novel biomarkers for efficacy and can aid in predicting potential side effects. This comprehensive mechanistic understanding is crucial for the rational design of second-generation derivatives with improved therapeutic indices.

Research into Environmental Fate and Biotransformation Pathways

Research in this area would involve studying its persistence, mobility, and degradation in soil and water. Identifying the microorganisms and enzymes capable of transforming this compound is a key aspect of this research. The biotransformation products need to be identified and their potential toxicity evaluated.

Q & A

Q. How can methyl abieta-8,11,13-trien-18-oate be reliably identified in complex matrices when spectral library matches are unavailable?

  • Methodological Answer : Use high-resolution accurate mass spectrometry (HRAM-MS) coupled with gas chromatography (GC) to detect isotopic patterns and adducts. When no spectral library matches exist (e.g., mzCloud), apply in silico fragmentation tools to predict MS² spectra. Prioritize ions with m/z > 100 for higher selectivity, even if fragment ion coverage (e.g., FISh score) is suboptimal (~70%) . Confirm via positive chemical ionization (PCI) mode to enhance adduct detection.

Q. What are the primary natural sources and isolation protocols for this compound?

  • Methodological Answer : Isolate the compound from coniferous resins (e.g., Abies sibirica) via acidic fractionation of ethanol extracts. Purify using column chromatography with silica gel and confirm structure via NMR (e.g., 13C^{13}\text{C} and 1H^{1}\text{H} spectra) and comparison with synthetic derivatives (e.g., partial synthesis from abieta-8,11,13-trien-18-ol) .

Q. How can structural ambiguities in diterpene derivatives of this compound be resolved?

  • Methodological Answer : Address discrepancies in NMR assignments (e.g., aromatic methyl signals) by integrating 2D-NMR (COSY, HSQC, HMBC) and X-ray crystallography. For carbonium ion rearrangements, validate proposed structures (e.g., 18-nor-5,10-freidoabietatrienes) via oxidative degradation and comparison of ketone derivatives with synthetic standards .

Advanced Research Questions

Q. What experimental strategies are effective for analyzing the cytotoxic mechanisms of this compound under nutrient-deprived conditions?

  • Methodological Answer : Use bioassay-guided fractionation (e.g., 70% ethanol extracts) and evaluate preferential cytotoxicity via in vitro models (e.g., P388 murine leukemia cells). Prioritize fractions showing >90% activity at 10 µg/mL. Validate mechanisms using transcriptomics to identify pathways like apoptosis or autophagy, and cross-validate with kinase inhibition assays (e.g., TrkB activity) .

Q. How can synthetic modifications of this compound enhance its bioactivity?

  • Methodological Answer : Perform regioselective functionalization at C-7, C-15, or C-18 positions using phosphoryl chloride or polyphosphoric acid to induce backbone rearrangements. Assess the impact of substituents (e.g., hydroxylation, acetylation) on bioactivity via structure-activity relationship (SAR) studies. For example, 15-hydroxy or 7-oxo derivatives show improved PTP1B inhibition (IC50_{50} = 5.4–50.9 µM) .

Q. What analytical challenges arise when detecting this compound metabolites in biological systems, and how can they be addressed?

  • Methodological Answer : Metabolites (e.g., 15-hydroxyabietatriene derivatives) often co-elute with endogenous compounds. Use LC-MS/MS with MRM (multiple reaction monitoring) and stable isotope-labeled internal standards. For urinary metabolites in in vivo models (e.g., rabbits), combine enzymatic hydrolysis with SPE purification and HRAM-MS for unambiguous identification .

Q. How can contradictions in spectral data interpretation for this compound derivatives be systematically resolved?

  • Methodological Answer : Apply consensus scoring across orthogonal techniques:
  • Compare experimental vs. in silico NMR chemical shifts (e.g., DFT calculations).
  • Validate MS² fragmentation pathways using software like CFM-ID.
  • Cross-reference with synthetic analogs (e.g., methyl dehydroabietate) to isolate spectral artifacts .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for validating the preferential cytotoxicity of this compound in heterogeneous cell populations?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare viability across nutrient-rich vs. deprived conditions. Apply dose-response curves (e.g., log[inhibitor] vs. normalized response) to calculate EC50_{50}. For high-content screening, employ cluster analysis to identify subpopulations with differential susceptibility .

Q. How should researchers design synthetic routes to avoid decarboxylation or unwanted rearrangements in abietatriene derivatives?

  • Methodological Answer : Optimize reaction conditions (e.g., low temperature, inert atmosphere) when using reagents like POCl3_3. Monitor intermediates via TLC and quench reactions before full decarboxylation occurs. For stereospecific migrations (e.g., angular methyl groups), employ chiral catalysts or protective group strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.